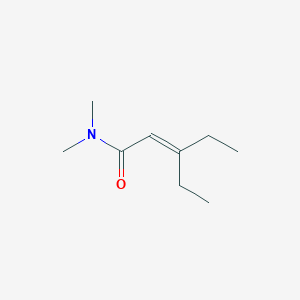![molecular formula C14H20O3 B14185423 (2S,3S)-2-[(4-methoxyphenyl)methoxy]hex-4-en-3-ol CAS No. 917839-15-7](/img/structure/B14185423.png)
(2S,3S)-2-[(4-methoxyphenyl)methoxy]hex-4-en-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-2-[(4-methoxyphenyl)methoxy]hex-4-en-3-ol is a chiral organic compound with a complex structure It features a hex-4-en-3-ol backbone with a methoxyphenyl group attached via a methoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-[(4-methoxyphenyl)methoxy]hex-4-en-3-ol typically involves several steps. One common method starts with the preparation of the hex-4-en-3-ol backbone, followed by the introduction of the methoxyphenyl group. The reaction conditions often include the use of protecting groups to ensure selective reactions at specific sites on the molecule. For example, the Mitsunobu reaction is a common technique used to introduce the methoxy group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes the use of high-purity reagents and advanced purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-[(4-methoxyphenyl)methoxy]hex-4-en-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the hex-4-en-3-ol backbone can be reduced to form a saturated alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the double bond can produce a saturated alcohol .
Scientific Research Applications
(2S,3S)-2-[(4-methoxyphenyl)methoxy]hex-4-en-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,3S)-2-[(4-methoxyphenyl)methoxy]hex-4-en-3-ol involves its interaction with specific molecular targets. The methoxyphenyl group can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-2-[(4-methoxyphenyl)methoxy]hexane-3-ol: Similar structure but lacks the double bond.
(2S,3S)-2-[(4-methoxyphenyl)methoxy]butane-3-ol: Shorter carbon chain.
(2S,3S)-2-[(4-ethoxyphenyl)methoxy]hex-4-en-3-ol: Ethoxy group instead of methoxy.
Uniqueness
The presence of the double bond in the hex-4-en-3-ol backbone and the methoxyphenyl group makes (2S,3S)-2-[(4-methoxyphenyl)methoxy]hex-4-en-3-ol unique.
Properties
CAS No. |
917839-15-7 |
|---|---|
Molecular Formula |
C14H20O3 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
(2S,3S)-2-[(4-methoxyphenyl)methoxy]hex-4-en-3-ol |
InChI |
InChI=1S/C14H20O3/c1-4-5-14(15)11(2)17-10-12-6-8-13(16-3)9-7-12/h4-9,11,14-15H,10H2,1-3H3/t11-,14-/m0/s1 |
InChI Key |
HURCKZSDEQEZHG-FZMZJTMJSA-N |
Isomeric SMILES |
CC=C[C@@H]([C@H](C)OCC1=CC=C(C=C1)OC)O |
Canonical SMILES |
CC=CC(C(C)OCC1=CC=C(C=C1)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


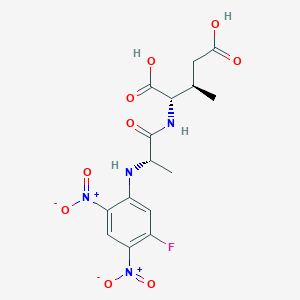
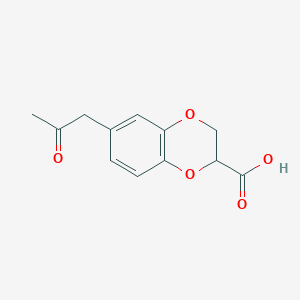
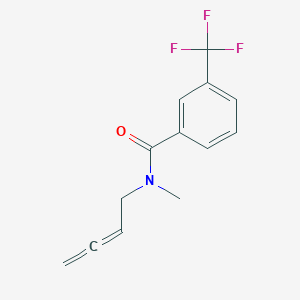
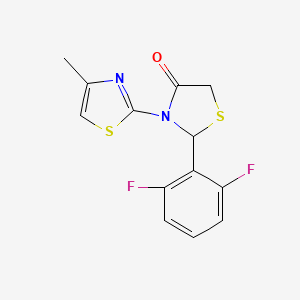
![4-[2-(1-Methyl-1H-imidazol-2-yl)ethyl]benzoic acid](/img/structure/B14185363.png)
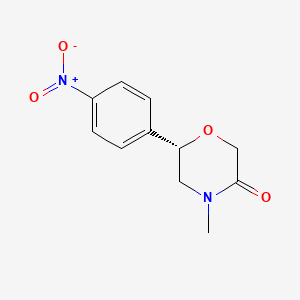
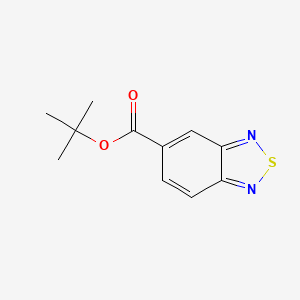
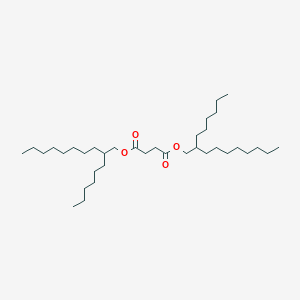
![6-Chloropyrido[3,4-c][1,5]naphthyridine](/img/structure/B14185383.png)
![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-methoxy-2-methyl-, 1-oxide](/img/structure/B14185394.png)
![1-[(Naphthalen-2-yl)sulfanyl]-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14185396.png)
![2-{(2S)-2-[(Prop-2-en-1-yl)amino]pent-4-en-2-yl}phenol](/img/structure/B14185404.png)
![[6-(Trifluoromethyl)naphthalen-2-yl]methanethiol](/img/structure/B14185406.png)
